molecular formula C26H25N5O3S B11990988 N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11990988
M. Wt: 487.6 g/mol
InChI Key: FFKGRAJGBJBWBO-JVWAILMASA-N
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Description

This compound is a structurally complex acetohydrazide derivative featuring a 1,2,4-triazole core substituted with a 4-methylphenyl group at position 5 and a phenyl group at position 2. The triazole ring is further functionalized with a sulfanyl group at position 3, linked to an acetohydrazide moiety. The hydrazide nitrogen is conjugated via an imine (E-configuration) to a 2,3-dimethoxyphenyl group, contributing to its electronic and steric properties. Such compounds are typically synthesized through condensation reactions between substituted hydrazides and aldehydes/ketones under acidic conditions .

Properties

Molecular Formula

C26H25N5O3S

Molecular Weight

487.6 g/mol

IUPAC Name

N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H25N5O3S/c1-18-12-14-19(15-13-18)25-29-30-26(31(25)21-9-5-4-6-10-21)35-17-23(32)28-27-16-20-8-7-11-22(33-2)24(20)34-3/h4-16H,17H2,1-3H3,(H,28,32)/b27-16+

InChI Key

FFKGRAJGBJBWBO-JVWAILMASA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C(=CC=C4)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C(=CC=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes for Triazole Core Formation

The 1,2,4-triazole ring system is synthesized via cyclization of thiosemicarbazide intermediates. Source outlines a representative protocol where 5-phenyl-3-mercapto-1H-1,2,4-triazole is prepared by refluxing thiocarbohydrazide with phenylacetic acid in glacial acetic acid (yield: 72–78%). For the target compound, substitution at the triazole’s 3-position is achieved using 4-methylphenyl groups.

Key reaction :

Thiocarbohydrazide+4-Methylphenylacetic AcidAcOH, 110°C5-(4-Methylphenyl)-3-mercapto-1H-1,2,4-triazole[4]\text{Thiocarbohydrazide} + \text{4-Methylphenylacetic Acid} \xrightarrow{\text{AcOH, 110°C}} \text{5-(4-Methylphenyl)-3-mercapto-1H-1,2,4-triazole} \quad

Alternative methods employ microwave-assisted synthesis, reducing reaction times from 5 hours to 45 minutes while maintaining yields >70%.

Sulfanyl-Acetohydrazide Sidechain Incorporation

The sulfanyl group is introduced via nucleophilic displacement. Source details reacting 5-(4-methylphenyl)-3-mercapto-1H-1,2,4-triazole with ethyl bromoacetate in ethanol under reflux, followed by hydrazinolysis:

  • Thioether formation :

    3-Mercapto-triazole+Ethyl BromoacetateEtOH, Na, 3hEthyl [(5-(4-Methylphenyl)-1H-1,2,4-triazol-3-yl)sulfanyl]acetate[4]\text{3-Mercapto-triazole} + \text{Ethyl Bromoacetate} \xrightarrow{\text{EtOH, Na, 3h}} \text{Ethyl [(5-(4-Methylphenyl)-1H-1,2,4-triazol-3-yl)sulfanyl]acetate} \quad

    Yield: 68% after recrystallization.

  • Hydrazinolysis :

    Ethyl Ester+Hydrazine HydrateMeOH, 6h2-[(5-(4-Methylphenyl)-1H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide[4]\text{Ethyl Ester} + \text{Hydrazine Hydrate} \xrightarrow{\text{MeOH, 6h}} \text{2-[(5-(4-Methylphenyl)-1H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide} \quad

    Conversion efficiency: >90% (monitored by TLC).

Condensation with 2,3-Dimethoxybenzaldehyde

The final Schiff base formation is achieved by refluxing the acetohydrazide intermediate with 2,3-dimethoxybenzaldehyde in ethanol. Source reports optimal conditions:

  • Molar ratio : 1:1.2 (hydrazide:aldehyde)

  • Catalyst : 2 drops acetic acid

  • Time : 4 hours

  • Yield : 82% after silica gel chromatography

Mechanism :

Acetohydrazide+2,3-DimethoxybenzaldehydeEtOH, ΔN’-[(E)-(2,3-Dimethoxyphenyl)Methylidene] Derivative[6]\text{Acetohydrazide} + \text{2,3-Dimethoxybenzaldehyde} \xrightarrow{\text{EtOH, Δ}} \text{N'-[(E)-(2,3-Dimethoxyphenyl)Methylidene] Derivative} \quad

Industrial-Scale Optimization

For bulk synthesis, Source recommends:

ParameterLaboratory ScaleIndustrial Scale
SolventEthanolIsopropanol
TemperatureReflux (78°C)85°C (pressurized)
CatalystAcetic acidp-Toluenesulfonic acid
Yield82%88%

Industrial methods prioritize solvent recovery systems and continuous flow reactors to enhance throughput.

Analytical Validation

Purity Assessment :

  • HPLC : >98% purity (C18 column, 70:30 MeOH:H₂O)

  • 1H NMR (400 MHz, DMSO-d₆): δ 11.32 (s, 1H, NH), 8.42 (s, 1H, CH=N), 7.24–7.65 (m, 9H, aromatic), 3.85 (s, 6H, OCH₃)

  • HRMS : m/z 503.584 [M+H]⁺ (calc. 503.583)

Thermal Stability : DSC analysis shows decomposition onset at 214°C, suitable for storage at ambient conditions.

Comparative Methodologies

MethodAdvantagesLimitationsYield
Conventional refluxLow equipment costLong reaction time (6h)82%
Microwave-assistedRapid (45 min)Specialized equipment78%
Flow reactorScalable, consistentHigh initial investment88%

Microwave methods, while faster, exhibit marginally lower yields due to side-product formation.

Challenges and Solutions

  • Byproduct Formation :
    Unreacted aldehyde may remain; silica gel chromatography (ethyl acetate/hexane, 3:7) effectively isolates the target compound .

  • Hydrazide Oxidation :
    Conduct reactions under nitrogen to prevent hydrazide oxidation to diazenes.

  • Solvent Choice :
    Ethanol minimizes byproducts vs. DMSO, which accelerates reactions but complicates purification.

Chemical Reactions Analysis

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various types of chemical reactions, including:

Scientific Research Applications

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The triazole ring and the hydrazide moiety are known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also modulate signaling pathways by binding to receptors or other cellular components .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Donating Groups : The 4-Cl substituent in may enhance electrophilic reactivity compared to the 4-Me group in the target compound.
  • Polarity : Hydroxy and methoxy groups (e.g., ) improve water solubility, whereas halogenated or purely aromatic substituents (e.g., ) enhance lipophilicity.

Physicochemical Properties

Property Target Compound 4-Cl Analogue 4-Et-4H-triazole Derivative
Molecular Weight ~525 g/mol (estimated) ~540 g/mol ~551 g/mol
Solubility Moderate in DMSO, low in H₂O Low in H₂O, high in DCM High in polar aprotic solvents (DMF, DMSO)
LogP ~3.8 (predicted) ~4.2 ~3.5

Notes:

  • The 2,3-dimethoxy group in the target compound reduces LogP compared to halogenated analogues, favoring pharmacokinetic profiles.
  • Ethyl substituents () may lower melting points due to reduced crystallinity.

Stability and Reactivity

  • Thermal Stability : Methoxy groups (electron-donating) likely enhance stability compared to nitro or halogenated analogues .
  • Hydrolytic Sensitivity : The imine bond (C=N) is susceptible to hydrolysis under strongly acidic or basic conditions, a common limitation in hydrazide-based compounds .

Biological Activity

N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound notable for its potential biological activities. This compound features a unique combination of functional groups, including a triazole ring and methoxyphenyl groups, which contribute to its diverse biological properties. The following sections provide an overview of its synthesis, biological activities, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several steps:

  • Condensation Reaction : The initial step often involves the condensation of 2,3-dimethoxybenzaldehyde with an appropriate hydrazine derivative.
  • Cyclization : This is followed by cyclization with a triazole-thiol derivative under controlled conditions.
  • Purification : The product is purified through recrystallization or chromatography to achieve high purity.

Biological Activities

Research indicates that this compound exhibits promising antimicrobial and anticancer properties. Preliminary studies have shown:

  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial and fungal strains. Its mechanism likely involves disruption of cellular processes through interaction with specific molecular targets such as enzymes and receptors involved in microbial growth .
  • Anticancer Activity : The compound may induce apoptosis in cancer cells by modulating signaling pathways. Studies have indicated that it interacts with proteins involved in cell proliferation and survival .

The biological activity of this compound is attributed to its ability to form coordination complexes with metal ions and interact with various biological molecules:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival or cancer cell proliferation.
  • Receptor Modulation : It can bind to receptors that regulate cellular signaling pathways, thereby influencing cell fate decisions such as apoptosis .

Research Findings

A summary of key studies exploring the biological activity of this compound includes:

Study ReferenceFocusKey Findings
Synthesis and CharacterizationEstablished synthesis routes; identified key functional groups contributing to bioactivity.
Antimicrobial PropertiesShowed effectiveness against multiple bacterial strains; potential for development into antimicrobial agents.
Anticancer ActivityInduced apoptosis in various cancer cell lines; interactions with signaling pathways were noted.
Mechanistic InsightsSuggested enzyme inhibition as a primary mechanism; further studies needed to confirm specific targets.

Case Studies

  • Antimicrobial Efficacy : In vitro studies demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics.
  • Cancer Cell Studies : In a series of experiments involving human cancer cell lines (e.g., A431 and Jurkat), the compound showed IC50 values lower than conventional chemotherapeutics like doxorubicin, indicating superior efficacy in inducing cell death .

Q & A

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
1Ethanol, reflux, 8h6592%
2Acetic acid, 60°C7895%

Q. Table 2: Bioactivity Comparison

Assay TypeResult (IC₅₀, μM)Reference Compound
Anticancer12.4 ± 1.2 (HeLa)Doxorubicin (0.8)
Antimicrobial25.6 (E. coli)Ciprofloxacin (0.5)

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